molecular formula C4H5NO2S B12542728 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide CAS No. 669777-53-1

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide

Cat. No.: B12542728
CAS No.: 669777-53-1
M. Wt: 131.16 g/mol
InChI Key: NUKVMYXOAIYBNC-UHFFFAOYSA-N
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Description

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is an organic compound with a unique structure that includes a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides . This method is known for its high yield and operational simplicity. Another method involves the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as water as a solvent, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids .

Scientific Research Applications

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(oxo-lambda~4~-sulfanylidene)prop-2-enamide is unique due to its sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

669777-53-1

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

2-methyl-N-sulfinylprop-2-enamide

InChI

InChI=1S/C4H5NO2S/c1-3(2)4(6)5-8-7/h1H2,2H3

InChI Key

NUKVMYXOAIYBNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N=S=O

Origin of Product

United States

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